孢子曲霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

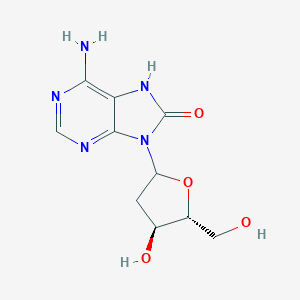

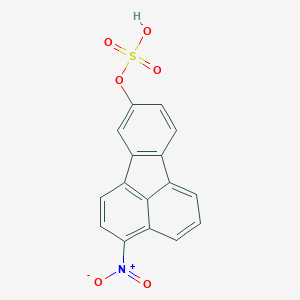

孢子曲霉素是一种由某些真菌产生的生物活性化合物,特别是属于炭角菌属的真菌。 它属于呋喃二酮类化合物,以其强效的抗真菌和细胞毒性而闻名

科学研究应用

孢子曲霉素具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

Sporothriolide interacts with various biomolecules in biochemical reactions. The biosynthetic gene cluster of sporothriolide was identified from three producing ascomycetes . Genes encoding a fatty acid synthase subunit and a citrate synthase were found to be crucial for the production of sporothriolide .

Cellular Effects

Sporothriolide has significant effects on various types of cells and cellular processes. It is active against plant pathogenic fungi and certain algae, but not against bacteria like B. megaterium and E. coli . It inhibits mycelial growth of the plant pathogenic fungus R. solani .

Molecular Mechanism

The molecular mechanism of sporothriolide involves its interaction with fatty acid synthase and citrate synthase . The sporochartines are derived from non-enzymatic Diels–Alder cycloaddition of sporothriolide and trienylfuranol A 7 during the fermentation and extraction process .

Temporal Effects in Laboratory Settings

The effects of sporothriolide change over time in laboratory settings. The production of sporothriolide and sporochartine was lost when genes encoding a fatty acid synthase subunit and a citrate synthase were simultaneously knocked out .

Metabolic Pathways

Sporothriolide is involved in a new fungal biosynthetic pathway originating in fatty acid biosynthesis . The pathway involves the interaction of sporothriolide with a fatty acid synthase subunit and a citrate synthase .

准备方法

合成路线和反应条件

孢子曲霉素的全合成已通过从市售的β,γ-不饱和羧酸开始的七步过程实现 。该合成中的关键步骤包括:

非对映选择性迈克尔加成: 手性恶唑烷酮衍生物加到硝基烯烃上。

芳香环利用: 芳香环用作掩蔽的羧酸官能团。

碱促进消除: 在最后一步中消除亚硝酸以安装孢子曲霉素的α-亚甲基内酯单元。

工业生产方法

孢子曲霉素的工业生产涉及真菌(如炭角菌)的发酵。 负责孢子曲霉素生产的生物合成基因簇已被鉴定,异源表达在米曲霉中已被用于生产中间体并描绘生物合成途径 .

化学反应分析

反应类型

孢子曲霉素经历了几种类型的化学反应,包括:

狄尔斯-阿尔德环加成: 发酵和提取过程中与三烯呋喃醇A进行非酶促狄尔斯-阿尔德环加成.

氧化和还原: 涉及早期烷基柠檬酸酯中间体的氧化加工.

常用试剂和条件

试剂: 手性恶唑烷酮衍生物,硝基烯烃,芳香环。

条件: 碱促进消除,非对映选择性迈克尔加成。

主要产品

相似化合物的比较

孢子曲霉素因其特定的生物合成途径和强大的生物活性而与其他类似化合物相比独一无二。类似的化合物包括:

毛状酸: 另一种具有抗真菌特性的真菌代谢产物.

酪氨酸霉素: 以其细胞毒性而闻名.

节霉酸: 一种具有生物活性的环状马来酰亚胺.

这些化合物与孢子曲霉素在结构上有一些相似之处,但在生物合成来源和特定生物活性方面有所不同。

属性

CAS 编号 |

154799-92-5 |

|---|---|

分子式 |

C13H18O4 |

分子量 |

238.28 g/mol |

IUPAC 名称 |

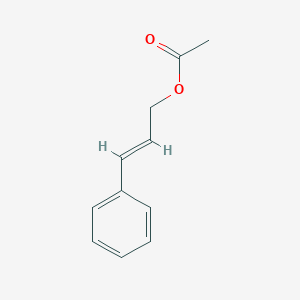

(3aS,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1 |

InChI 键 |

AENZSPQGLJVLND-VWYCJHECSA-N |

SMILES |

CCCCCCC12COC(=O)C1C(=C)C(=O)O2 |

手性 SMILES |

CCCCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |

规范 SMILES |

CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |

Key on ui other cas no. |

154799-92-5 |

同义词 |

6-n-hexyl-3,3a,6,6a-tetrahydro-3-methylenefuro(3,4-b)furan-2,4-dione sporothriolide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sporothriolide and where is it found?

A1: Sporothriolide is a natural antifungal metabolite primarily produced by fungi of the genus Hypomontagnella, formerly classified as Hypoxylon. [, , ] It was initially isolated from Sporothrix sp., Discosia sp., and Pezicula livida. [, , ]

Q2: Which fungi are known to produce Sporothriolide?

A2: Sporothriolide production appears to be a characteristic feature of Hypomontagnella monticulosa and has not been observed in other Hypoxylon species. [, ] Other Sporothriolide-producing fungi include Hypomontagnella spongiphila and Hypomontagnella submonticulosa. []

Q3: What is the molecular formula and weight of Sporothriolide?

A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of Sporothriolide. Further investigation into the chemical structure and properties of Sporothriolide from the original research articles would be necessary to provide this information.

Q4: What is the chemical structure of Sporothriolide?

A4: Sporothriolide belongs to the furofurandione class of compounds. [] Its core structure consists of a bicyclic lactone system. Several research papers describe the total synthesis of Sporothriolide, highlighting key structural features and methods for their construction. [, , , , , , , ]

Q5: How is Sporothriolide biosynthesized?

A5: Research suggests that Sporothriolide biosynthesis originates from fatty acid biosynthesis. [] A gene cluster responsible for its production has been identified in Hypomontagnella species. Knock-out experiments targeting genes within this cluster, specifically those encoding a fatty acid synthase subunit and a citrate synthase, resulted in the loss of Sporothriolide production. []

Q6: Are there any known derivatives of Sporothriolide?

A6: Yes, several Sporothriolide derivatives have been identified. These include:

- Sporothric acid []

- Isosporothric acid []

- Dihydroisosporothric acid []

- Sporothioethers A and B []

- A deoxy analogue of sporothric acid []

- A novel compound combining Sporothriolide and trienylfuranol A moieties []

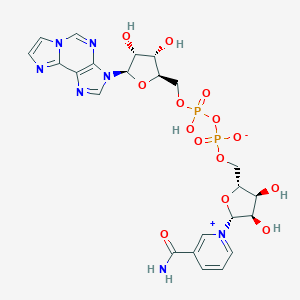

Q7: What are Sporochartines, and how are they related to Sporothriolide?

A8: Sporochartines (A-D) are compounds formed through a non-enzymatic Diels-Alder cycloaddition reaction between Sporothriolide and trienylfuranol A. [, ] This reaction is believed to occur during the fermentation and extraction process of Sporothriolide-producing fungi. []

Q8: Have any synthetic routes for Sporothriolide been developed?

A8: Yes, several total syntheses of Sporothriolide have been reported, employing various strategies such as:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)